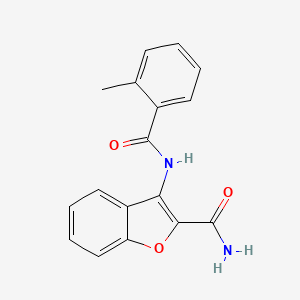

3-(2-Methylbenzamido)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

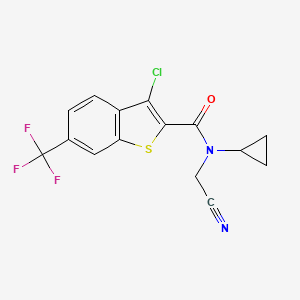

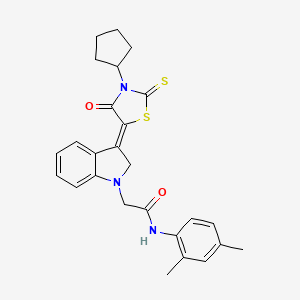

3-(2-Methylbenzamido)benzofuran-2-carboxamide is a chemical compound that belongs to the class of benzofuran carboxamides. It is also known by its chemical name, MMB-FUBINACA. This compound is a synthetic cannabinoid that is similar in structure to the psychoactive compound found in marijuana. It has been used in scientific research to study the effects of synthetic cannabinoids on the human body.

Wissenschaftliche Forschungsanwendungen

Drug Discovery and Development

3-(2-Methylbenzamido)benzofuran-2-carboxamide: is a compound that has shown promise in the field of drug discovery. Its structure is conducive to binding with various biological targets, making it a valuable scaffold for the development of new therapeutic agents.

Anticancer Properties

Benzofuran derivatives, including 3-(2-Methylbenzamido)benzofuran-2-carboxamide , have been studied for their potential anticancer properties. They are found to be effective in inhibiting the growth of cancer cells, which could lead to the development of new oncology drugs .

Antimicrobial Activity

These compounds also exhibit antimicrobial activity, suggesting their use in creating new antibiotics to combat resistant strains of bacteria .

Organic Synthesis

In organic chemistry, 3-(2-Methylbenzamido)benzofuran-2-carboxamide serves as a versatile intermediate. It can undergo various chemical reactions to produce a wide array of benzofuran derivatives, which are useful in synthesizing complex organic molecules .

C–H Arylation

The compound is particularly useful in C–H arylation chemistry, where it can be used to introduce aryl or heteroaryl substituents into the benzofuran scaffold .

Material Science

The unique structure of 3-(2-Methylbenzamido)benzofuran-2-carboxamide makes it suitable for applications in material science. It can be used to create novel materials with specific electronic or optical properties.

Sigma Receptor Ligands

Benzofuran-2-carboxamide derivatives are synthesized as ligands for sigma receptors, which have implications in the development of new materials for medical imaging technologies .

Biological Studies

The biological activity of benzofuran compounds makes them useful tools in biological studies to understand cellular processes and disease mechanisms.

Enzyme Inhibition

These compounds can act as enzyme inhibitors, providing a pathway to study enzyme function and its role in various diseases .

Pharmacological Research

Benzofuran derivatives are used in pharmacological research to explore their therapeutic potential across various medical conditions.

Antidepressant Effects

Some benzofuran derivatives are known to have antidepressant effects, which can lead to the development of new mental health treatments .

Chemical Synthesis Methodology

The compound is involved in the development of new chemical synthesis methodologies, which can lead to more efficient and sustainable chemical processes.

Transamidation Chemistry

It is used in transamidation chemistry, which is a valuable reaction in the synthesis of a diverse set of benzofuran-2-carboxamide derivatives .

Wirkmechanismus

Target of Action

The primary targets of 3-(2-Methylbenzamido)benzofuran-2-carboxamide are currently unknown. This compound is a benzofuran derivative, and many benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

Benzofuran derivatives are known to interact with various biological targets, leading to changes in cellular processes . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Benzofuran derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities . The specific pathways affected by this compound and their downstream effects would need further investigation.

Result of Action

Given the biological activities of benzofuran derivatives, it can be hypothesized that this compound may have potential effects at the molecular and cellular levels . .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-(2-Methylbenzamido)benzofuran-2-carboxamide is not well-understood Factors such as pH, temperature, and presence of other molecules can potentially affect the action of this compound

Eigenschaften

IUPAC Name |

3-[(2-methylbenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-10-6-2-3-7-11(10)17(21)19-14-12-8-4-5-9-13(12)22-15(14)16(18)20/h2-9H,1H3,(H2,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGFPYPXOUIFFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methylbenzamido)benzofuran-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

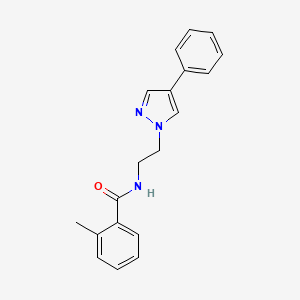

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2764602.png)

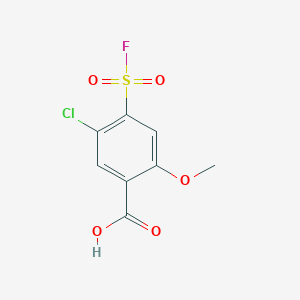

![(3-amino-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-(1,3-benzodioxol-5-yl)methanone](/img/structure/B2764604.png)

![5-(4-fluorobenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B2764610.png)

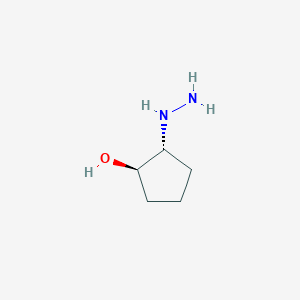

![1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2764611.png)